N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

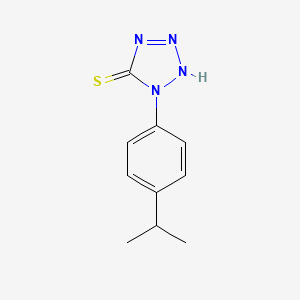

The compound “N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a methyl group at the 5-position and a carboxamide group at the 4-position. The nitrogen atom at the 1-position is bonded to a 4-bromophenyl group, and the carbon atom at the 3-position is bonded to a 3-methoxyphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a cyclization reaction, possibly using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a “click” reaction. The bromophenyl, methoxyphenyl, and carboxamide groups could be introduced through various substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, with the various substituents adding complexity to the structure. The bromine atom on the bromophenyl group is a heavy atom that could potentially be involved in halogen bonding interactions. The methoxy group on the methoxyphenyl group could participate in hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis

As an organic compound containing a triazole ring, this compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be displaced in a nucleophilic aromatic substitution reaction. The carboxamide group could be hydrolyzed to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom, a heavy halogen, could increase the compound’s molecular weight and potentially its boiling point and melting point. The various functional groups in the molecule could also influence its solubility. For example, the carboxamide group could form hydrogen bonds with water molecules, potentially increasing the compound’s water solubility .Applications De Recherche Scientifique

Antimicrobial Activities

Research into the antimicrobial properties of 1,2,4-triazole derivatives, including those structurally related to N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has shown significant promise. These compounds have been screened for their in vitro antibacterial activity against a range of gram-positive and gram-negative bacteria and have shown efficacy in inhibiting bacterial growth. Their antifungal and antitubercular activities have also been evaluated, with some derivatives demonstrating good activity against fungal pathogens and Mycobacterium tuberculosis H37Rv strain (Godhani, Jogel, Sanghani, & Mehta, 2015).

Antiproliferative and Anticancer Activities

The exploration of 1,2,4-triazole derivatives in cancer research has uncovered compounds with notable antiproliferative activities. Certain derivatives have been synthesized and tested against a panel of 60 cancer cell lines derived from various cancer types, showing promising anticancer potential. These findings underscore the potential of N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide related compounds in developing new therapeutic agents for cancer treatment (Narayana, Raj, & Sarojini, 2010).

Synthesis of Novel Compounds

The chemical versatility of 1,2,4-triazole derivatives allows for the synthesis of a wide range of novel compounds. Studies have focused on the development of new methodologies for synthesizing these derivatives, highlighting their potential in creating innovative molecules for various scientific applications. For instance, innovative synthetic routes have been established for the production of compounds with improved yields and without the need for chromatographic purification, demonstrating the efficiency and applicability of these methods in research and development (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Corrosion Inhibition

Apart from biomedical applications, 1,2,4-triazole derivatives have also been studied for their corrosion inhibition properties. Compounds structurally related to N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have demonstrated superior inhibition efficiency against the corrosion of mild steel in corrosive environments. This suggests potential applications in materials science, particularly in protecting metals from corrosion (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk. The compound should be kept away from heat and open flames, as it could potentially decompose to release toxic and/or flammable gases .

Orientations Futures

Propriétés

IUPAC Name |

N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2/c1-11-16(17(23)19-13-8-6-12(18)7-9-13)20-21-22(11)14-4-3-5-15(10-14)24-2/h3-10H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCKGVIMPANLIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2434058.png)

![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2434061.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2434064.png)

![2-(2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2434069.png)